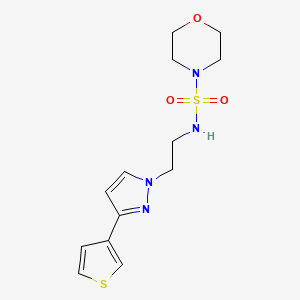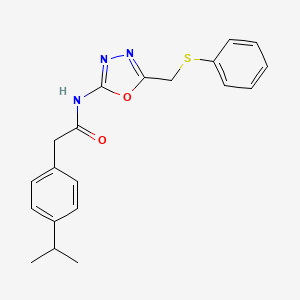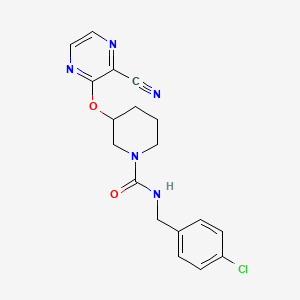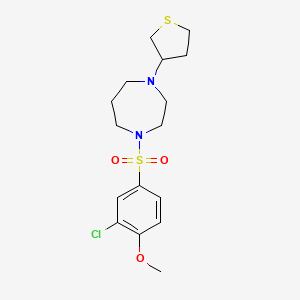
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonamide class of drugs and has been found to exhibit promising pharmacological properties.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds, including derivatives related to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, have been studied for their carbonic anhydrase (CA) inhibitory properties. These compounds have shown significant inhibitory activity against various CA isoenzymes, which are targets for the treatment of conditions like glaucoma, edema, and certain neurological disorders. For instance, sulfonamide derivatives have been developed to inhibit human erythrocyte carbonic anhydrase isozymes I and II, demonstrating potential as therapeutic agents with enhanced inhibitory activity compared to acetazolamide, a standard CA inhibitor (Büyükkıdan et al., 2017).
Antimicrobial and Antifungal Activity
Sulfonamide derivatives, including those structurally related to the specified compound, have been explored for their antimicrobial and antifungal properties. These studies aim to address the growing concern of antibiotic resistance by providing new agents capable of inhibiting the growth of pathogenic bacteria and fungi. Some sulfonamide compounds have shown promising activity against bacterial strains and fungi, offering potential as novel antimicrobial agents with low cytotoxicity and specific tumor selectivity (Ozmen Ozgun et al., 2019).
Anticancer Research
The potential anticancer properties of sulfonamide compounds, including derivatives similar to the compound , have been investigated. These studies focus on the synthesis and evaluation of sulfonamide derivatives for their ability to inhibit cancer cell proliferation. Some derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, suggesting their utility in developing new anticancer therapies. The design and synthesis of these compounds often involve targeting specific cellular mechanisms or pathways associated with cancer progression, offering insights into novel therapeutic strategies (Janakiramudu et al., 2017).
Propriétés
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c18-22(19,17-6-8-20-9-7-17)14-3-5-16-4-1-13(15-16)12-2-10-21-11-12/h1-2,4,10-11,14H,3,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLIHCIMXBPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)
![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B2567805.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)

![5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2567811.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2567813.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)
![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)

![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2567824.png)
